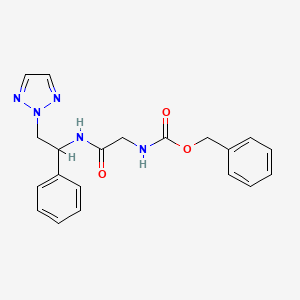

benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate

Description

This compound features a benzyl carbamate group linked to a 2-oxoethylamine backbone, with a 2H-1,2,3-triazol-2-yl-substituted phenyl moiety. The 2H-triazole group distinguishes it from 1H-triazole derivatives, as it lacks an acidic proton, influencing hydrogen-bonding interactions and stability. The benzyl carbamate group enhances lipophilicity, impacting solubility and pharmacokinetic properties .

Properties

IUPAC Name |

benzyl N-[2-oxo-2-[[1-phenyl-2-(triazol-2-yl)ethyl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-19(13-21-20(27)28-15-16-7-3-1-4-8-16)24-18(14-25-22-11-12-23-25)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,21,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHYMZOQDPFBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

Formation of the Carbamate Moiety: This can be done by reacting an amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.

Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the phenyl group or triazole ring.

Reduction: Reduced forms of the carbamate moiety.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds bearing triazole structures exhibit promising anticancer activities. For example, derivatives similar to benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in cancer progression . The mechanism often involves the modulation of signaling pathways that are critical for tumor growth and survival.

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Compounds containing this structure have been reported to inhibit the growth of a range of pathogens, including bacteria and fungi. This could be attributed to their ability to interfere with cellular processes or inhibit enzyme activity essential for microbial survival .

Development of Antiviral Agents

Given the structural features of this compound, there is potential for its application as an antiviral agent. Triazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of viral infections such as HIV . The compound's ability to interact with viral enzymes could be leveraged to design effective antiviral therapies.

Inhibitors of Enzymatic Activity

The compound may also serve as a scaffold for developing inhibitors targeting various enzymes involved in metabolic pathways. For instance, studies have shown that modifications on similar compounds can enhance their inhibitory effects on specific enzymes like carbonic anhydrases . This suggests that this compound could be optimized for improved potency against specific targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate exerts its effects depends on its application:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Core Structural Variations

Physicochemical Properties

Key Research Findings

Synthetic Efficiency : Benzyl carbamate derivatives are synthesized in >80% yield using carbamate-protected intermediates .

Biological Performance : Scaffolds with rigid aromatic groups (e.g., benzotriazole) show higher activity, while flexible chains (e.g., ethyl esters) improve solubility .

Stability Studies : 2H-Triazole derivatives demonstrate superior hydrolytic stability over 1H-triazoles in physiological conditions .

Q & A

Q. What are the key synthetic strategies for introducing the triazole moiety into benzyl carbamate derivatives?

Methodological Answer: The triazole group is typically introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or through pre-synthesized triazole intermediates. For example, ethyl bromoacetate can react with 1,2,3-triazole under basic conditions (e.g., Na₂CO₃) to form triazole-acetate derivatives, which are then coupled to carbamate intermediates . Protecting groups like tert-butyldimethylsilyl (TBS) are used to stabilize reactive hydroxyl or amine groups during synthesis. Post-reaction deprotection with Pd/C under H₂ or acidic conditions ensures functional group integrity .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement . Key steps include:

- Data Collection: High-resolution data (e.g., Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution: Direct methods (SHELXS) or intrinsic phasing (SHELXD) for initial models.

- Refinement: Anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H⋯O interactions) using SHELXL .

- Validation: Tools like WinGX/ORTEP ensure geometric accuracy and visualize anisotropic ellipsoids .

Q. What in vitro assays are used to evaluate its bioactivity?

Methodological Answer:

- Enzyme Inhibition: HIV protease inhibition assays measure IC₅₀ values via fluorogenic substrates (e.g., cleavage of a peptide-nitroanilide conjugate) .

- Anticancer Activity: Apoptosis induction is quantified using flow cytometry (Annexin V/PI staining) and cell cycle arrest via propidium iodide DNA staining .

- Antioxidant Assays: DPPH radical scavenging and ROS detection in cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the triazole group while minimizing side products?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for triazole coupling .

- Temperature Control: Low temperatures (−40°C to 0°C) prevent undesired nucleophilic substitutions during NaBH₄ reductions .

- Catalyst Screening: Pd/C or Pd(OH)₂ for hydrogenolysis of benzyl carbamates, with deuterium exchange studies to track isotopic labeling .

- Purification: Flash chromatography (n-heptane/EtOAc gradients) and preparative HPLC (acidic conditions) resolve intermediates .

Q. What computational strategies predict binding modes of this compound to therapeutic targets?

Methodological Answer:

- Docking Studies: Tools like AutoDock Vina or Schrödinger Suite model interactions with HIV protease or HIF prolyl-hydroxylases. Parameters include grid boxes centered on catalytic residues (e.g., Asp25 for HIV protease) .

- MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- Free Energy Calculations: MM-PBSA/GBSA estimate ΔG binding, correlating with experimental IC₅₀ values .

Q. How are contradictions in crystallographic data resolved during refinement?

Methodological Answer:

- Twinning Analysis: SHELXL detects twinning fractions via Hooft or Flack parameters, applying TWIN/BASF commands for refinement .

- Disorder Modeling: PART and SUMP instructions in SHELXL partition disordered atoms (e.g., rotating tert-butyl groups) .

- Data Merging: SCALE instructions in SHELXL correct for absorption or decay effects in high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.